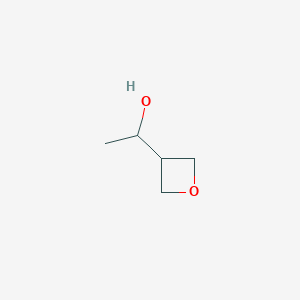

1-(Oxetan-3-yl)ethan-1-ol

Description

BenchChem offers high-quality 1-(Oxetan-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Oxetan-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxetan-3-yl)ethan-1-ol is a valuable building block in medicinal chemistry, incorporating the highly sought-after oxetane motif. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This guide provides an in-depth technical overview of the primary synthetic routes to 1-(Oxetan-3-yl)ethan-1-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The primary and most direct approach involves the nucleophilic addition of a methyl organometallic reagent to the precursor, oxetan-3-one. A less common, two-step alternative via the reduction of 1-(oxetan-3-yl)ethan-1-one is also discussed. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Oxetane Moiety

The oxetane ring has emerged as a privileged structural motif in modern drug discovery.[1] Its incorporation into small molecules can significantly modulate key ADME (absorption, distribution, metabolism, and excretion) properties. The strained four-membered ring introduces a unique three-dimensional geometry and alters the electronic properties of the parent molecule.[2][3] Specifically, the replacement of a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and a reduction in metabolic degradation. Furthermore, spirocyclic oxetanes have shown promise as bioisosteres for commonly used fragments like morpholine.[4] 1-(Oxetan-3-yl)ethan-1-ol serves as a key chiral or achiral intermediate, enabling the introduction of this valuable functionality into more complex molecular architectures.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(Oxetan-3-yl)ethan-1-ol predominantly relies on the availability of a key precursor: oxetan-3-one. Therefore, a comprehensive understanding of the synthesis of this starting material is paramount. Two primary strategic disconnections for the synthesis of the target molecule are presented below.

Caption: Primary synthetic routes to 1-(Oxetan-3-yl)ethan-1-ol.

Route A , the more direct and widely applicable method, involves the nucleophilic addition of a methyl organometallic reagent, such as a Grignard reagent, to oxetan-3-one. Route B is a two-step process involving the formation of 1-(oxetan-3-yl)ethan-1-one, followed by its reduction to the desired alcohol.

Synthesis of the Key Precursor: Oxetan-3-one

The efficient synthesis of oxetan-3-one is a critical prerequisite. While commercially available, its preparation in the laboratory is often necessary. Several methods have been reported, with the gold-catalyzed cyclization of propargyl alcohol being a modern and efficient approach.[5][6][7] An alternative, more classical synthesis commences from epichlorohydrin.[8][9]

Gold-Catalyzed Synthesis from Propargyl Alcohol

This method offers a direct, one-step synthesis from a readily available starting material.[5][7] The reaction proceeds through the intermediacy of an α-oxo gold carbene.

Caption: Gold-catalyzed synthesis of oxetan-3-one.

Experimental Protocol:

-

To a solution of propargyl alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a gold(I) catalyst (e.g., Ph3PAuCl/AgOTf, 1-5 mol%).

-

Add an oxidant, such as N-oxide (e.g., pyridine N-oxide), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature to 40 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford oxetan-3-one.

Causality of Experimental Choices:

-

Gold(I) Catalyst: Gold catalysts are oxophilic and effectively activate the alkyne functionality towards nucleophilic attack. The use of a silver salt co-catalyst facilitates the generation of the active cationic gold species.

-

Oxidant: The oxidant is crucial for the in-situ generation of the α-oxo gold carbene intermediate, which is the key reactive species in the cyclization step.

-

Solvent: Dichloromethane or acetonitrile are commonly used as they are relatively non-coordinating and provide good solubility for the reactants and catalyst.

| Parameter | Value | Reference |

| Starting Material | Propargyl Alcohol | [5] |

| Catalyst | Ph3PAuCl/AgOTf | [5] |

| Oxidant | Pyridine N-oxide | [5] |

| Typical Yield | 71% (NMR Yield) | [5] |

Primary Synthetic Route: Nucleophilic Addition to Oxetan-3-one

The most direct and efficient method for the synthesis of 1-(Oxetan-3-yl)ethan-1-ol is the addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to oxetan-3-one.[10][11][12]

Caption: Grignard reaction for the synthesis of 1-(Oxetan-3-yl)ethan-1-ol.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of oxetan-3-one (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.1-1.5 equiv) in diethyl ether or THF via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or distillation to yield 1-(Oxetan-3-yl)ethan-1-ol.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water. Therefore, anhydrous solvents and flame-dried glassware are essential to prevent quenching of the reagent.

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of the Grignard reagent helps to control the reaction rate and minimize potential side reactions, such as enolization of the ketone or rearrangement of the oxetane ring.[13][14]

-

Aqueous Workup with NH4Cl: A saturated solution of ammonium chloride is a mild acid source used to protonate the intermediate alkoxide and quench any unreacted Grignard reagent. Stronger acids should be avoided as they can promote ring-opening of the strained oxetane.[4]

-

Solvent: Diethyl ether and THF are standard solvents for Grignard reactions as they are aprotic and solvate the magnesium species, facilitating the reaction.

| Parameter | Description | Rationale |

| Reagent | Methylmagnesium Bromide/Chloride | Provides the methyl nucleophile. |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent required for Grignard reagent stability. |

| Temperature | 0 °C to room temperature | Controls reaction exothermicity and minimizes side reactions. |

| Workup | Saturated aq. NH4Cl | Mildly acidic quench to protonate the alkoxide without causing oxetane ring opening. |

Alternative Synthetic Route: Reduction of 1-(Oxetan-3-yl)ethan-1-one

An alternative, though less direct, pathway involves the reduction of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This ketone can be synthesized, for example, by the reaction of an appropriate acylating agent with an oxetan-3-yl organometallic species. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents.

Caption: Two-step synthesis of 1-(Oxetan-3-yl)ethan-1-ol via reduction.

Experimental Protocol (Reduction Step):

-

Dissolve 1-(oxetan-3-yl)ethan-1-one (1.0 equiv) in a suitable solvent such as methanol, ethanol, or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.0-1.5 equiv), portion-wise.

-

Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl), ensuring the pH remains neutral to slightly acidic.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by silica gel chromatography or distillation.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the oxetane ring under these conditions. Stronger reducing agents like lithium aluminum hydride (LAH) could potentially lead to ring-opening.

-

Solvent: Protic solvents like methanol or ethanol are suitable for NaBH4 reductions.

-

Quench: Careful quenching is necessary to destroy any excess reducing agent.

Conclusion

The synthesis of 1-(Oxetan-3-yl)ethan-1-ol is most effectively achieved through the nucleophilic addition of a methyl Grignard reagent to oxetan-3-one. This method is direct, generally high-yielding, and utilizes readily accessible starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of anhydrous solvents and a mild acidic workup to preserve the integrity of the strained oxetane ring. The alternative route via the reduction of 1-(oxetan-3-yl)ethan-1-one provides another viable, albeit longer, pathway. The choice of synthetic route will ultimately depend on the availability of starting materials and the specific requirements of the research program. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for drug discovery.

References

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link][5][7]

-

Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link][6]

-

Searles, S., & Gortatowski, M. J. (1959). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1218-1221. [Link][13]

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transform

-

Searles, S., & Gortatowski, M. J. (1959). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link][14]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736–7739. [Link][1]

-

Skalenko, Y. O., et al. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone. ResearchGate. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link][8]

-

Klapproth, C. (2016). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München: Faculty of Chemistry and Pharmacy. [Link][9]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link][11]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link][15]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]

- WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google P

-

Stepan, A. F., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][4]

-

PubChem. 1-(Oxetan-3-yl)ethan-1-ol. [Link]

-

Foley, D. J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4615–4627. [Link][2]

-

Denmark, S. E. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

-

Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

-

MDPI. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

-

Leonori, D., & Aggarwal, V. K. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16043–16048. [Link][3]

- CN111925344A - Synthetic method of 3-oxetanone - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetan-3-one synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Study on Synthesis Of Oxetan-3-ol | Atlantis Press [atlantis-press.com]

physicochemical properties of 1-(Oxetan-3-yl)ethan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Oxetan-3-yl)ethan-1-ol

Abstract: 1-(Oxetan-3-yl)ethan-1-ol is a heterocyclic alcohol incorporating the increasingly significant oxetane motif. The oxetane ring, a four-membered cyclic ether, is a feature of growing interest in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups to modulate physicochemical and pharmacokinetic properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive technical overview of the core , offering field-proven experimental protocols for their determination and interpretation. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, formulation, and application.

Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. 1-(Oxetan-3-yl)ethan-1-ol is a secondary alcohol where the carbinol carbon is directly attached to an oxetane ring.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(oxetan-3-yl)ethanol | PubChem[2] |

| CAS Number | 1510447-35-4 | ChemicalBook[3][4] |

| Molecular Formula | C₅H₁₀O₂ | PubChem[2] |

| Molecular Weight | 102.13 g/mol | PubChem[2] |

| Canonical SMILES | CC(C1COC1)O | ChemScene[5] |

graph "molecule_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=10];// Atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; O1 [label="O", pos="2.4,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="1.2,-0.6!"]; C4 [label="C", pos="-1.3,0.6!"]; O2 [label="O", pos="-2.2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C", pos="-1.3,-1!"];

// Bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C1; C1 -- C4; C4 -- O2; C1 -- C5;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; label_C1 [label="C1", pos="0.3,-0.2!"]; label_C2 [label="C2", pos="1.2,0.8!"]; label_O1 [label="O(ether)", pos="2.9,0!"]; label_C3 [label="C3", pos="1.2,-0.8!"]; label_C4 [label="CH(OH)", pos="-1.6,1!"]; label_O2 [label="O(hydroxyl)", pos="-3,0!"]; label_C5 [label="CH3", pos="-1.3,-1.4!"]; }digraph "Boiling_Point_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Add Sample to\nTest Tube"]; B [label="Insert Inverted\nCapillary Tube"]; A -> B; }

subgraph "cluster_measurement" { label="Measurement"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Heat Apparatus\nGently"]; D [label="Observe Rapid\nBubbling"]; E [label="Remove Heat,\nAllow to Cool"]; F [label="Record Temp at\nLiquid Re-entry"]; C -> D -> E -> F; }

B -> C [lhead="cluster_measurement", ltail="cluster_prep"]; F -> G [label="Repeat for\nReproducibility"]; G [label="Final Boiling Point", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: Experimental workflow for boiling point determination.

Solubility Analysis

Solubility is a critical parameter that dictates a compound's behavior in both biological and chemical systems. A qualitative assessment across a range of solvents provides insight into polarity and the presence of ionizable functional groups. [6] Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Prepare test tubes containing 0.75 mL of the following solvents: Water, 5% aq. HCl, 5% aq. NaHCO₃, and Diethyl Ether. [7]2. Sample Addition: To each tube, add approximately 25 mg of 1-(Oxetan-3-yl)ethan-1-ol. [7]3. Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

Interpretation:

-

Water: Solubility in water suggests high polarity due to the hydroxyl and ether groups. For small molecules like this, solubility is expected.

-

5% HCl: Solubility indicates the presence of a basic functional group (e.g., an amine). 1-(Oxetan-3-yl)ethan-1-ol is not expected to be significantly more soluble in dilute acid than in water.

-

5% NaHCO₃: Solubility indicates a strongly acidic functional group (e.g., a carboxylic acid). The alcohol is a very weak acid and will not dissolve. [6] * Diethyl Ether: Solubility in a nonpolar organic solvent like ether indicates significant nonpolar character. Given the small carbon skeleton, some solubility is expected.

-

Caption: Logic diagram for qualitative solubility analysis.

Spectroscopic & Spectrometric Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei. [8] Experimental Protocol: Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-25 mg of 1-(Oxetan-3-yl)ethan-1-ol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. 2. Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality. 3. Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment. [9][10] Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the methyl protons (doublet), the methine proton of the alcohol (quartet), the protons on the oxetane ring (complex multiplets), and the hydroxyl proton (a broad singlet, which may exchange with D₂O).

-

¹³C NMR: The spectrum will display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a methyl group, a secondary alcohol carbon, and the carbons of the oxetane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [11][12] Experimental Protocol: ATR-FTIR

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat 1-(Oxetan-3-yl)ethan-1-ol directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding. * ~2850-3000 cm⁻¹ (sharp): C-H stretching vibrations from the alkyl groups.

-

~1100-1250 cm⁻¹ (strong): C-O stretching vibrations. This region will likely contain overlapping signals from the secondary alcohol and the cyclic ether (oxetane).

-

~980 cm⁻¹ (strong): C-O-C stretching or ring breathing mode characteristic of the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental formula. [13][14] Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. [15]2. Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Ionization: The sample is nebulized and ionized in the ESI source, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

-

Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or quadrupole), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Expected Spectral Features:

-

High-Resolution MS (HRMS): Expect to observe a prominent ion corresponding to the protonated molecule, [C₅H₁₀O₂ + H]⁺, with an m/z value of approximately 103.0754. This allows for confirmation of the elemental formula. The exact mass of the neutral molecule is 102.0681 Da. [2]

Caption: General workflow for spectroscopic and spectrometric analysis.

Synthesis Overview

Understanding the origin of a compound provides context for potential impurities. 1-(Oxetan-3-yl)ethan-1-ol is readily synthesized via the reduction of its corresponding ketone, 1-(Oxetan-3-yl)ethan-1-one. This transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent.

Caption: Synthetic route to 1-(Oxetan-3-yl)ethan-1-ol.

Safety and Handling

While specific toxicology data for 1-(Oxetan-3-yl)ethan-1-ol is not widely published, data from structurally related compounds, such as Oxetan-3-ol, should be used to inform handling procedures. [16][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves. [18]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [19]Avoid contact with skin, eyes, and clothing. [17]Keep away from heat, sparks, and open flames. [19]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [17] * Skin: Wash off immediately with soap and plenty of water. [16] * Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention. [16] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [16]

-

Conclusion

1-(Oxetan-3-yl)ethan-1-ol is a valuable building block whose physicochemical properties are defined by the interplay between its polar hydroxyl group and the strained, polar oxetane ring. Its predicted high polarity and hydrogen bonding capacity suggest good aqueous solubility, a key attribute in drug design. The experimental protocols detailed herein provide a robust framework for the empirical validation of its properties, ensuring that researchers and developers can confidently utilize this compound in their synthetic and medicinal chemistry programs. The combination of computational data, experimental determination, and spectroscopic analysis provides the comprehensive characterization required for advanced applications.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

-

National Center for Biotechnology Information. (n.d.). 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2. PubChem. Retrieved January 6, 2026, from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 6, 2026, from [Link]

-

Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds Aim: To... Retrieved January 6, 2026, from [Link]

-

YouTube. (2023, February 6). Determination of Boiling point of Ethyl Alcohol. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Oxetan-3-yl)ethan-1-one | C5H8O2. PubChem. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved January 6, 2026, from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved January 6, 2026, from [Link]

-

Cuesta College. (n.d.). # 5 Determination of Boiling Points. Retrieved January 6, 2026, from [Link]

-

Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved January 6, 2026, from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 6, 2026, from [Link]

-

Omics International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved January 6, 2026, from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 6, 2026, from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved January 6, 2026, from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved January 6, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved January 6, 2026, from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved January 6, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 6, 2026, from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved January 6, 2026, from [Link]

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 6, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved January 6, 2026, from [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(oxetan-3-yl)ethan-1-ol CAS#: 1510447-35-4 [m.chemicalbook.com]

- 4. 1-(oxetan-3-yl)ethan-1-ol | 1510447-35-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. photometrics.net [photometrics.net]

- 12. rtilab.com [rtilab.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the NMR Spectral Data of 1-(Oxetan-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxetan-3-yl)ethan-1-ol is a small, heterocyclic alcohol of increasing interest in medicinal chemistry. The oxetane ring, a four-membered ether, is a versatile functional group that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when incorporated into drug candidates.[1] A thorough understanding of its structural features is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.

This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral data of 1-(Oxetan-3-yl)ethan-1-ol. The predictions are grounded in the fundamental principles of NMR spectroscopy and data from analogous compounds. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(Oxetan-3-yl)ethan-1-ol is expected to exhibit five distinct signals. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the strain of the oxetane ring.

-

Oxetane Ring Protons (H-2', H-4'): The methylene protons on the oxetane ring are diastereotopic and are expected to appear as complex multiplets due to both geminal and vicinal coupling. The protons on the carbons adjacent to the ring oxygen (C-2' and C-4') are the most deshielded and are predicted to resonate in the range of δ 4.6-4.9 ppm .[2][3]

-

Oxetane Ring Proton (H-3'): The methine proton on the carbon bearing the ethanol substituent (C-3') will be coupled to the adjacent methylene protons of the oxetane ring and the methine proton of the ethanol side chain. This will result in a complex multiplet, predicted to be in the region of δ 3.2-3.5 ppm .

-

Ethanol Methine Proton (H-1): This proton is attached to a carbon bearing a hydroxyl group, which is an electron-withdrawing group. Therefore, it will be deshielded and is expected to appear as a quartet in the range of δ 3.8-4.1 ppm , due to coupling with the adjacent methyl protons.[1][4]

-

Ethanol Methyl Protons (H-2): The three equivalent protons of the methyl group will be coupled to the adjacent methine proton, resulting in a doublet. These protons are further from the electronegative hydroxyl group and are therefore more shielded, with a predicted chemical shift around δ 1.2-1.4 ppm .[5]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[6] It typically appears as a broad singlet and can range from δ 1.5-5.0 ppm .[1][5][7] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH signal to disappear.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1-(Oxetan-3-yl)ethan-1-ol is predicted to show four distinct signals, corresponding to the five carbon atoms in the molecule (with the two methylene carbons of the oxetane ring being equivalent).

-

Oxetane Ring Carbons (C-2', C-4'): The carbons adjacent to the ring oxygen are the most deshielded carbons in the oxetane ring and are expected to have a chemical shift in the range of δ 75-80 ppm .[8]

-

Oxetane Ring Carbon (C-3'): The substituted carbon of the oxetane ring is predicted to resonate in the range of δ 40-45 ppm .

-

Ethanol Methine Carbon (C-1): The carbon atom bonded to the hydroxyl group will be significantly deshielded and is expected to have a chemical shift in the range of δ 65-70 ppm . The presence of electronegative functional groups significantly influences the chemical shifts in the ¹³C NMR spectrum by withdrawing electron density from nearby carbon atoms.[9]

-

Ethanol Methyl Carbon (C-2): The methyl carbon is the most shielded carbon in the molecule and is predicted to have a chemical shift in the range of δ 20-25 ppm .

Data Summary

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-4' | 4.6 - 4.9 | Multiplet | - |

| H-3' | 3.2 - 3.5 | Multiplet | - |

| H-1 | 3.8 - 4.1 | Quartet | ~7.0 |

| H-2 | 1.2 - 1.4 | Doublet | ~7.0 |

| -OH | 1.5 - 5.0 | Broad Singlet | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-4' | 75 - 80 |

| C-3' | 40 - 45 |

| C-1 | 65 - 70 |

| C-2 | 20 - 25 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(Oxetan-3-yl)ethan-1-ol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(Oxetan-3-yl)ethan-1-ol for ¹H NMR and 20-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10][11] The choice of solvent is critical as it can influence chemical shifts.[6]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

2. NMR Instrument Parameters:

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 3-4 seconds to ensure good resolution.[13]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.

-

Spectral Width (SW): A range of 0-12 ppm is typically sufficient for most organic molecules.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5x the longest T₁ of the non-protonated carbons) is necessary.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.

-

Spectral Width (SW): A range of 0-220 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

Structural Confirmation

The predicted NMR data provides a unique fingerprint for the structure of 1-(Oxetan-3-yl)ethan-1-ol. The number of signals in both the ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons. The chemical shifts are indicative of the electronic environment of each nucleus, and the coupling patterns in the ¹H spectrum reveal the neighboring protons, thus confirming the connectivity of the atoms within the molecule.

Visualization of 1-(Oxetan-3-yl)ethan-1-ol

Caption: Molecular structure of 1-(Oxetan-3-yl)ethan-1-ol with labeled atoms.

References

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ChemistNate. (2015, August 11). Draw the NMR Spectrum of ethanol [Video]. YouTube. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry, 43(8), 633-644.

-

LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-28.

-

Abraham, R. J., et al. (2005). Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. ResearchGate. Retrieved from [Link]

- Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, San Diego. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

San Diego State University. (n.d.). 3) Basic Acquisition Parameters. SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2018, January 11). Why hydroxyl group proton exchange in nmr is faster than -CH group?. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). American Journal of Organic Chemistry, 3(5), 110-114.

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, February 11). 5.5: Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

-

University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

University of East Anglia. (2024, November 1). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

- Cobas, J. C., et al. (2015). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 6(8), 4451-4458.

- Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862.

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 1,2,4-Oxadiazine Derivatives and the Substituent Effect study on 13C NMR spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organomation.com [organomation.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. books.rsc.org [books.rsc.org]

Foreword: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Characterization of 1-(Oxetan-3-yl)ethan-1-ol

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for therapeutic agents with increasingly optimized pharmacological profiles. In this context, small, strained heterocyclic systems have emerged as powerful tools for molecular design. Among these, the oxetane ring has garnered significant attention for its unique combination of properties. As a four-membered ether, it is a compact, polar, and metabolically robust scaffold.[1][2] Its incorporation into drug candidates can lead to profound improvements in key physicochemical and pharmacokinetic parameters, including aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The oxetane moiety is often employed as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl or carbonyl groups, offering a sophisticated strategy to escape undesirable metabolic pathways or to fine-tune molecular conformation without incurring a significant lipophilicity penalty.[1][5][6]

1-(Oxetan-3-yl)ethan-1-ol is a quintessential example of a building block that leverages these advantageous properties. It combines the desirable oxetane core with a secondary alcohol, providing a versatile handle for further chemical elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the essential methods for the synthesis, purification, and rigorous characterization of this high-value chemical entity.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems. The properties of 1-(Oxetan-3-yl)ethan-1-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[7], ChemicalBook[8] |

| Molecular Weight | 102.13 g/mol | PubChem[7], ChemicalBook[8] |

| CAS Number | 1510447-35-4 | ChemicalBook[8][9] |

| Boiling Point (Predicted) | 204.5 ± 8.0 °C | ChemicalBook[8] |

| Density (Predicted) | 1.073 ± 0.06 g/cm³ | ChemicalBook[8] |

| XLogP3 (Computed) | -0.1 | PubChem[7] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[7], ChemScene[10] |

| Hydrogen Bond Donors | 1 | PubChem[7], ChemScene[10] |

| Hydrogen Bond Acceptors | 2 | PubChem[7], ChemScene[10] |

| Rotatable Bonds | 1 | ChemScene[10] |

Synthesis and Purification Strategy

The definitive characterization of a compound is predicated on the purity of the sample. The most direct synthetic route to 1-(Oxetan-3-yl)ethan-1-ol involves the nucleophilic addition of a methyl organometallic reagent to oxetan-3-one. This approach is efficient and provides direct access to the target secondary alcohol.

Synthetic Workflow: Grignard Addition to Oxetan-3-one

The choice of a Grignard reagent (methylmagnesium bromide) is strategic due to its commercial availability, high reactivity, and well-understood reaction profile. The reaction must be conducted under anhydrous conditions to prevent quenching of the highly basic organometallic species.

Caption: General workflow for the synthesis of 1-(Oxetan-3-yl)ethan-1-ol.

Protocol: Purification by Column Chromatography

Rationale: Column chromatography is the method of choice for purifying this polar alcohol from non-polar starting materials and reaction by-products. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product.

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (SiO₂) by dissolving it in a minimal volume of dichloromethane and adding the silica. Remove the solvent in vacuo to obtain a dry, free-flowing powder.

-

Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., 100% Hexane). This "wet packing" method minimizes air bubbles and ensures a uniform stationary phase.

-

Loading: Carefully add the prepared crude silica powder to the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., stepping up to 20%, 30%, 40% Ethyl Acetate in Hexane). The optimal gradient is determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the alcohol product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(Oxetan-3-yl)ethan-1-ol.

Spectroscopic and Spectrometric Elucidation

Structural confirmation relies on a suite of analytical techniques, each providing a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can lock onto the residual solvent peak).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer for analysis.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~1.25 | Doublet (d) | 3H | -CH₃ (Methyl) |

| ~3.20 | Multiplet (m) | 1H | -CH- (Oxetane C3) | |

| ~3.80 | Quartet (q) | 1H | -CH(OH)- (Carbinol) | |

| ~4.40 - 4.70 | Multiplet (m) | 4H | -CH₂-O- (Oxetane C2, C4) | |

| Variable | Broad Singlet (br s) | 1H | -OH (Alcohol) | |

| ¹³C NMR | ~22 | - | - | -CH₃ |

| ~45 | - | - | -CH- (Oxetane C3) | |

| ~68 | - | - | -CH(OH)- | |

| ~75 | - | - | -CH₂-O- (Oxetane C2, C4) |

Note: Predicted shifts are based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[14]

Protocol: Acquiring a Neat Spectrum

-

Ensure the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

-

Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a single drop of the neat liquid sample of 1-(Oxetan-3-yl)ethan-1-ol directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample and background scans to produce the final transmittance or absorbance spectrum.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 2850 | Medium-Strong | C-H Stretch | sp³ C-H |

| ~1100 | Strong | C-O Stretch | Secondary Alcohol |

| ~980 | Strong | C-O-C Stretch | Cyclic Ether (Oxetane) |

The broadness of the O-H stretch is a hallmark of hydrogen bonding.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The ESI process will gently ionize the molecule, primarily forming the protonated adduct [M+H]⁺.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Expected Mass Spectrometric Data

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₅H₁₀O₂ | - |

| Monoisotopic Mass | 102.0681 Da | Exact mass of the most abundant isotopes. |

| [M+H]⁺ (High Res) | 103.0754 Da | Protonated molecular ion, confirms molecular weight. |

| Key Fragments | m/z 85 | Loss of H₂O ([M+H - 18]⁺) |

| m/z 57 | Cleavage of the C-C bond adjacent to the oxetane. |

Purity Assessment via Chromatography

While spectroscopic methods confirm identity, chromatographic techniques are essential for quantifying purity.

Caption: Workflow for purity assessment using Gas Chromatography-Mass Spectrometry.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) coupled to a mass spectrometer.

-

Injection: Inject 1 µL of the sample solution into the heated GC inlet.

-

Separation: Employ a temperature gradient program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C. Helium is typically used as the carrier gas.

-

Detection: The eluting compounds are ionized (typically by Electron Impact, EI) and detected by the mass spectrometer.

-

Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The identity of the peak is confirmed by its mass spectrum, which should match the expected fragmentation pattern for 1-(Oxetan-3-yl)ethan-1-ol.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound. The following guidelines are based on standard safety practices for laboratory chemicals.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[16][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability and to maintain product quality, refrigeration is recommended.[16]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[16]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[17]

-

In all cases of significant exposure or if symptoms persist, seek medical attention.[16]

-

Conclusion: A Versatile Building Block Validated

The comprehensive characterization of 1-(Oxetan-3-yl)ethan-1-ol through a combination of spectroscopic and chromatographic techniques provides an unambiguous confirmation of its structure and purity. Each method, from NMR to MS, contributes essential data points that, when synthesized, create a complete and reliable analytical profile. This rigorous validation is the cornerstone of its utility, enabling chemists to confidently employ this molecule as a strategic building block. Its unique structural features—a polar, metabolically stable oxetane ring coupled with a reactive secondary alcohol—make it an invaluable asset in the design of next-generation therapeutics, where fine-tuning physicochemical properties is critical to success.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82593536, 1-(Oxetan-3-yl)ethan-1-ol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one. Retrieved from [Link].

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802.

- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol.

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Retrieved from [Link].

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link].

-

Atlantis Press (2016). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link].

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Retrieved from [Link].

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link].

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link].

-

The Royal Society of Chemistry (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link].

-

Wikipedia (n.d.). Oxetane. Retrieved from [Link].

-

MDPI (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link].

-

Beilstein Journals (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link].

-

Cenmed Enterprises (n.d.). (1S)-1-(oxetan-3-yl)ethanol. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link].

-

PubChemLite (n.d.). 1-(oxetan-3-yl)ethan-1-one. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Infrared spectroscopy. Retrieved from [Link].

-

ResearchGate (n.d.). Oxetan-3-one: Chemistry and synthesis. Retrieved from [Link].

-

Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. Retrieved from [Link].

-

NIST (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. Retrieved from [Link].

-

LMU München (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Retrieved from [Link].

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(oxetan-3-yl)ethan-1-ol CAS#: 1510447-35-4 [m.chemicalbook.com]

- 9. 1-(oxetan-3-yl)ethan-1-ol | 1510447-35-4 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. rsc.org [rsc.org]

- 12. Oxetan-3-ol(7748-36-9) 1H NMR [m.chemicalbook.com]

- 13. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 14. edu.rsc.org [edu.rsc.org]

- 15. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 16. fishersci.be [fishersci.be]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(Oxetan-3-yl)ethanol (CAS 1510447-35-4): A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Oxetan-3-yl)ethanol (CAS 1510447-35-4), a heterocyclic alcohol that has emerged as a valuable building block in medicinal chemistry. While specific biological activity for this compound itself is not extensively documented in public literature, its utility is derived from the incorporation of the oxetane motif into more complex, biologically active molecules. This guide will delve into the physicochemical properties of 1-(Oxetan-3-yl)ethanol, the strategic advantages of the oxetane ring in drug design, and its application in the synthesis of advanced pharmaceutical intermediates. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.

Introduction: The Rise of Strained Heterocycles in Medicinal Chemistry

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. In recent years, small, strained heterocyclic rings, such as oxetanes, have garnered significant attention.[1] The oxetane motif, a four-membered ether, is increasingly utilized as a bioisosteric replacement for commonly used functional groups, offering a unique combination of properties that can favorably modulate the characteristics of a drug candidate.[2] 1-(Oxetan-3-yl)ethanol is a prime example of a readily accessible building block that introduces this valuable moiety.

The strategic incorporation of an oxetane ring can lead to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational rigidity of a molecule.[3] These attributes are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, ultimately enhancing its therapeutic potential. This guide will explore the specific properties of 1-(Oxetan-3-yl)ethanol and provide a rationale for its use in the design of next-generation therapeutics.

Physicochemical Properties of 1-(Oxetan-3-yl)ethanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1510447-35-4 | Generic |

| Molecular Formula | C₅H₁₀O₂ | Generic |

| Molecular Weight | 102.13 g/mol | Generic |

| IUPAC Name | 1-(Oxetan-3-yl)ethanol | Generic |

| Appearance | Liquid | Generic |

| Boiling Point | 204.5±8.0 °C (Predicted) | Generic |

| Density | 1.073±0.06 g/cm³ (Predicted) | Generic |

| pKa | 14.40±0.20 (Predicted) | Generic |

The Oxetane Moiety: A Strategic Tool in Drug Design

The true value of 1-(Oxetan-3-yl)ethanol lies in the strategic advantages conferred by the oxetane ring. Its incorporation into a lead molecule can address several common challenges in drug development.

Enhancing Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a compound. Replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can dramatically improve solubility without significantly increasing molecular weight.

Improving Metabolic Stability

Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups. For instance, replacing a metabolically labile ester or ether linkage with a robust oxetane can prolong the half-life of a drug.

Modulating Lipophilicity and pKa

The oxetane ring can be used to fine-tune the lipophilicity (LogP) of a molecule, which is a critical parameter for membrane permeability and overall ADME properties. Additionally, the inductive effect of the oxetane's oxygen atom can influence the pKa of nearby functional groups, which can be advantageous for optimizing target engagement and pharmacokinetic profiles.

Imparting Structural Rigidity and Novelty

The strained four-membered ring of oxetane introduces a degree of conformational constraint. This can be beneficial for locking a molecule into a bioactive conformation, thereby improving its potency and selectivity for its biological target. Furthermore, the inclusion of an oxetane provides structural novelty, which is important for intellectual property considerations.

The following diagram illustrates the logical flow of how the properties of the oxetane moiety contribute to improved drug candidate profiles.

Caption: Influence of Oxetane Properties on Drug Profiles.

Synthetic Utility and Experimental Protocols

1-(Oxetan-3-yl)ethanol is a versatile synthon that can be readily incorporated into larger molecules through various chemical transformations. Its hydroxyl group provides a convenient handle for a range of reactions.

General Synthetic Workflow

The primary use of 1-(Oxetan-3-yl)ethanol is as a nucleophile or after conversion to an electrophile. A general workflow for its incorporation is depicted below.

Caption: Synthetic Pathways for 1-(Oxetan-3-yl)ethanol.

Exemplary Protocol: Ether Synthesis via Mitsunobu Reaction

This protocol describes a general procedure for the etherification of 1-(Oxetan-3-yl)ethanol with a phenolic coupling partner.

Materials:

-

1-(Oxetan-3-yl)ethanol

-

Phenolic substrate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

To a solution of the phenolic substrate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1-(Oxetan-3-yl)ethanol (1.2 eq).

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Context: The Broader Impact of Oxetane-Containing Compounds

While specific data for 1-(Oxetan-3-yl)ethanol is sparse, the broader class of oxetane-containing compounds has demonstrated a wide range of biological activities.[4] These include:

-

Anticancer Activity: The FDA-approved drug paclitaxel (Taxol) and its analogues, which contain an oxetane ring, are widely used in chemotherapy.[1]

-

Antiviral and Antifungal Properties: Various natural and synthetic oxetanes have shown promising activity against viruses and fungi.[4][5]

-

Enzyme Inhibition: The oxetane moiety has been incorporated into inhibitors of various enzymes, including kinases and epigenetic targets.[1]

The utility of 1-(Oxetan-3-yl)ethanol, therefore, lies in its potential to serve as a key building block for the synthesis of novel compounds with these and other biological activities.

Conclusion

1-(Oxetan-3-yl)ethanol is a valuable and versatile building block for modern drug discovery. While it may not possess significant intrinsic biological activity, its true power is realized upon its incorporation into more complex molecules. The strategic use of the oxetane motif can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide has provided a comprehensive overview of its properties, synthetic utility, and the rationale for its application in medicinal chemistry. As the demand for novel and improved therapeutics continues to grow, the importance of innovative building blocks like 1-(Oxetan-3-yl)ethanol is set to increase.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved January 6, 2026, from [Link]

-

Oxetane-containing metabolites: origin, structures, and biological activities. PubMed. Retrieved January 6, 2026, from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved January 6, 2026, from [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. Retrieved January 6, 2026, from [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PubMed Central. Retrieved January 6, 2026, from [Link]

-

Oxetane-containing metabolites: origin, structures, and biological activities. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Study on Synthesis Of Oxetan-3-ol. ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

biological activity of oxetane-containing compounds

An In-depth Technical Guide to the Biological Activity of Oxetane-Containing Compounds

Executive Summary

The oxetane ring, a four-membered saturated heterocycle, has transitioned from an academic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure allows for the strategic enhancement of drug-like properties.[1][3] This guide provides an in-depth exploration of the biological activities of oxetane-containing compounds, grounded in the physicochemical principles that make this motif a powerful tool in drug design. We will dissect the rationale behind its use as a bioisostere, survey its application across diverse therapeutic areas, provide validated experimental protocols for its evaluation, and offer a forward-looking perspective on its role in developing next-generation therapeutics.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The strategic incorporation of an oxetane ring into a lead compound is rarely an accident; it is a deliberate decision to fine-tune its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The oxetane's value is best understood through its role as a superior bioisosteric replacement for common, yet often problematic, functional groups: the gem-dimethyl and carbonyl groups.[2][4][5]

Oxetane as a Hydrophilic gem-Dimethyl Surrogate

The gem-dimethyl group is frequently used to introduce steric bulk or block metabolically labile positions. However, it invariably increases lipophilicity (LogP/LogD), which can lead to poor solubility, off-target toxicity, and rapid metabolic clearance.[6] The oxetane ring offers a compelling solution.

-

Causality: By replacing a gem-dimethyl group with an oxetane, chemists can preserve the steric volume while introducing a polar oxygen atom.[5][6] This substitution disrupts crystal lattice packing and introduces a hydrogen bond acceptor, significantly improving aqueous solubility—in some cases by over 4000-fold.[3] Furthermore, the oxetane is more metabolically robust than a C-H bond susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][7]

Oxetane as a Stable Carbonyl Surrogate

The carbonyl group is a key hydrogen bond acceptor, but it can be a metabolic liability, susceptible to reduction or serving as an electrophilic handle.[6][8]

-

Causality: The oxetane ring mimics the lone pair spatial orientation and hydrogen bonding capacity of a carbonyl group but is significantly more stable to enzymatic degradation.[4][8] This substitution enhances metabolic stability and increases the three-dimensionality (sp³ character) of the molecule, which is often favorable for target binding.[1][9]

A Tool for Modulating Basicity (pKa)

A critical, often overlooked, feature of the oxetane ring is its powerful inductive electron-withdrawing effect.[2]

-

Causality: When placed alpha to an amine, the oxetane's oxygen atom can reduce the amine's basicity (pKa) by as much as 2.7 units.[3][10] This is a crucial tactic in drug design to mitigate risks associated with high basicity, such as hERG channel inhibition (a common cause of cardiac toxicity) and poor cell permeability.[4][11]

Data Presentation: Impact of Oxetane Substitution

The following table summarizes the quantitative impact of replacing traditional functional groups with an oxetane moiety, based on matched molecular pair analyses.

| Property | Parent Group | Parent Compound Value | Oxetane Analog Value | Typical Change/Difference | Reference(s) |

| Aqueous Solubility | gem-Dimethyl | Low (e.g., <1 µM) | High (e.g., >50 µM) | 4x to >4000x Increase | [3][6] |

| Lipophilicity (LogD) | gem-Dimethyl | High (e.g., 3.5) | Lower (e.g., 2.5) | Reduction of ~1.0 unit | [1][3] |

| Metabolic Stability | Carbonyl | High Clearance | Low Clearance | Significantly Improved (Lower Intrinsic Clearance) | [6][8] |

| Amine Basicity (pKa) | Proximal Amine | High (e.g., 9.9) | Lower (e.g., 7.2) | Reduction of ~2.7 pKa units | [2][3][10] |

Biological Activities Across Therapeutic Areas

The advantageous physicochemical properties conferred by the oxetane ring have been leveraged to develop potent and selective agents against a wide range of diseases.

Oncology

The most prominent application of oxetane-containing compounds is in oncology.

-